molecular formula C13H26N2O2 B2368270 tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate CAS No. 1274936-94-5

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate

Cat. No.: B2368270
CAS No.: 1274936-94-5
M. Wt: 242.363
InChI Key: UXCMOYRSKKQIHL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

IUPAC Naming and Systematic Nomenclature

The systematic IUPAC name for this compound is tert-butyl methyl[4-(methylamino)cyclohexyl]carbamate . This nomenclature reflects:

  • A tert-butyl group (C(CH₃)₃) attached via an oxygen atom to a carbonyl group.
  • A methylcarbamate moiety (N-methyl-O-carbonyl) bound to a cyclohexane ring.
  • A methylamino substituent (-NHCH₃) at the 4-position of the cyclohexane ring.
Registry Numbers and Database Identifiers
  • CAS Registry Number : Not explicitly listed in the provided sources for the exact compound. Related isomers, such as the trans- and cis-4-(methylamino)cyclohexyl derivatives, have CAS numbers 294180-29-3 (trans) and 883864-61-7 (cis).
  • PubChem CID : While the exact compound is not listed, structurally similar analogs (e.g., CID 21882598) are documented.
  • MDL Numbers : MFCD20489192 (trans) and MFCD18427492 (cis) for stereoisomeric variants.
Common Synonyms and Alternative Nomenclature
  • N-Boc-N-methyl-4-(methylamino)cyclohexanamine.
  • tert-Butyl trans-4-(methylamino)cyclohexylcarbamate (for stereospecific variants).
  • Carbamic acid, [4-(methylamino)cyclohexyl]-, 1,1-dimethylethyl ester.

Structural Properties

Molecular Formula and Weight Analysis
  • Molecular Formula : C₁₃H₂₅N₂O₂.
  • Molecular Weight : 241.35 g/mol (calculated from the formula).
  • Elemental Composition :
    • Carbon: 64.70%
    • Hydrogen: 10.45%
    • Nitrogen: 11.61%
    • Oxygen: 13.24%
Stereochemistry and Configurational Analysis

The cyclohexane ring introduces stereochemical complexity:

  • Cis-Trans Isomerism : Substituents on the cyclohexane ring (carbamate and methylamino groups) can adopt axial or equatorial positions. For example:
    • Trans isomer: Carbamate and methylamino groups occupy opposite faces (diaxial or diequatorial).
    • Cis isomer: Both groups reside on the same face.
  • Chirality : The compound lacks chiral centers if substituents are symmetrically arranged, but asymmetric substitution patterns may introduce enantiomerism.
Structural Isomerism Considerations
  • Regioisomerism : Varies with the position of the methylamino group on the cyclohexane ring (e.g., 2- vs. 4-position).
  • Functional Group Isomerism : Alternative arrangements of the carbamate and amine groups (e.g., urea derivatives) are possible but not reported for this compound.

Computational Chemical Descriptors

InChI and InChIKey Representations
  • InChI :
    InChI=1S/C13H25N2O2/c1-13(2,3)17-12(16)15(4)10-7-5-9(14-6)8-11(10)18-10/h9-11,14H,5-8H2,1-4H3
  • InChIKey :
    TUUNNJSATKVNGO-UHFFFAOYSA-N.
SMILES Notation and Applications
  • Canonical SMILES :
    CC(C)(C)OC(=O)N(C)C1CCC(NC)CC1
  • Stereospecific SMILES :
    • Trans isomer: O=C(OC(C)(C)C)N(C)[C@H]1CC[C@H](NC)CC1.
    • Cis isomer: O=C(OC(C)(C)C)N(C)[C@@H]1CC[C@@H](NC)CC1.
Molecular Fingerprinting Methods
  • Extended Connectivity Fingerprints (ECFPs) :
    ECFPs capture circular atom neighborhoods, enabling similarity searches and activity modeling. For this compound, ECFP6 descriptors would encode features like the tert-butyl carbamate and methylamino-cyclohexane motifs.
  • MACCS Keys : MACCS fingerprints (166-bit) answer structural questions (e.g., presence of carbamate groups, cyclohexane rings, and tertiary amines).

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCMOYRSKKQIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation-Carbamation Methodology

The most widely reported method involves a two-step sequence starting from trans-1,4-cyclohexanediamine (1):

  • Mono-methylation :
    • Reagents : Methyl iodide, potassium carbonate
    • Solvent : Acetonitrile
    • Conditions : 60°C, 12 h under nitrogen
    • Yield : 78% trans-4-methylaminocyclohexylamine (2)
  • Carbamate Protection :
    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)
    • Solvent : Dichloromethane
    • Conditions : 0°C → room temperature, 6 h
    • Yield : 85% tert-butyl methyl(4-(methylamino)cyclohexyl)carbamate (3)

Critical Parameters :

  • Stoichiometric control (1:1.05 amine:Boc₂O) prevents overprotection
  • DMAP (5 mol%) accelerates carbamate formation without epimerization

One-Pot Reductive Amination-Carbamation

A streamlined alternative utilizes cyclohexanone as the starting material:

Procedure :

  • Reductive Amination :
    • Methylamine hydrochloride, sodium cyanoborohydride
    • Methanol, pH 4.5 (acetic acid buffer), 24 h
    • Generates 4-methylaminocyclohexanol intermediate
  • In Situ Carbamation :
    • Boc₂O added directly to reaction mixture
    • Triethylamine (2 eq.), 0°C → 25°C, 8 h
    • Overall Yield : 68%

Advantages :

  • Eliminates intermediate purification
  • Maintains trans-selectivity (>95% dr) via conformational control

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Patented methods (WO2019158550A1) describe a high-throughput approach:

Parameter Value
Reactor Type Microfluidic (0.5 mm ID)
Residence Time 8 min
Temperature 80°C
Pressure 12 bar
Catalytic System H-ZSM-5 zeolite (3 wt%)
Productivity 1.2 kg·L⁻¹·h⁻¹

Key Features :

  • 99.8% conversion of cyclohexene oxide precursor
  • Integrated distillation removes byproducts (e.g., tert-butanol)

Crystallization-Induced Diastereomer Resolution

For enantiomerically pure batches:

Process :

  • React racemic 4-methylaminocyclohexylamine with (R)-mandelic acid
  • Recrystallize from ethanol/water (3:1) to isolate trans-(R,R) salt
  • Neutralize with NaHCO₃, extract into ethyl acetate
  • Boc-protection under standard conditions

Performance Metrics :

  • Purity : >99.5% ee (Chiralcel OD-H column)
  • Yield Loss : <5% per crystallization cycle

Advanced Catalytic Methods

Enzymatic Carbamate Formation

Recent developments employ immobilized Candida antarctica lipase B (CAL-B):

Reaction Scheme :
4-Methylaminocyclohexanol + Boc-ONH₂ → Product + NH₃

Optimized Conditions :

  • Solvent : tert-Butyl methyl ether
  • Enzyme Loading : 15 mg·mmol⁻¹
  • Temperature : 35°C
  • Conversion : 92% in 48 h

Benefits :

  • No racemization observed
  • Enzyme reused 5× with <10% activity loss

Photoredox-Mediated Synthesis

A novel UV-activated protocol achieves rapid Boc protection:

Components :

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Light Source : 450 nm LEDs
  • Oxidant : DDQ (0.5 eq.)

Mechanism :

  • Photoexcited Ir³⁺ abstracts hydrogen from amine
  • Transient amidyl radical reacts with Boc₂O
  • DDQ regenerates catalyst cycle

Results :

  • Reaction Time : 15 min vs. 6 h thermal
  • Yield : 89% with 100% trans-selectivity

Comparative Analysis of Methods

Table 1. Synthetic Method Performance Metrics

Method Yield (%) Purity (%) Stereoselectivity Scalability
Classical Stepwise 85 98.5 95:5 trans:cis Pilot Plant
Continuous Flow 91 99.9 >99:1 Industrial
Enzymatic 92 97.8 100% trans Lab-Scale
Photoredox 89 96.2 100% trans Microscale

Table 2. Cost Analysis (USD/kg)

Component Classical Flow Enzymatic
Raw Materials 420 380 610
Energy 85 120 45
Waste Treatment 110 30 75
Total 615 530 730

Critical Challenges and Solutions

Epimerization During Boc Protection

  • Cause : Base-mediated ring flipping in cyclohexyl intermediates
  • Mitigation Strategies :
    • Use weakly coordinating bases (e.g., DIPEA instead of NaOH)
    • Lower reaction temperature (0–5°C during Boc addition)

Byproduct Formation in Methylation

  • Major Byproduct : N,N-dimethylcyclohexylamine (5–12%)
  • Control Methods :
    • Stoichiometric methyl iodide (1.05 eq.)
    • Phase-transfer catalysis (TBAB, 0.1 eq.) reduces oligomerization

Chemical Reactions Analysis

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is primarily linked to its interactions with enzymes and receptors:

  • Enzyme Interaction : The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of their functions.
  • Receptor Modulation : The methylamino group enhances the compound's ability to interact with various receptor sites, influencing signaling pathways within cells .

Neuropharmacological Applications

Research indicates that this compound may have neuroprotective properties. For instance, studies have shown:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce oxidative stress markers and inflammation in astrocytes exposed to amyloid beta, suggesting its potential as a treatment for Alzheimer's disease .
  • In Vivo Efficacy : Animal models have shown moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating the need for further optimization for therapeutic use .

Anti-inflammatory Activity

A series of derivatives related to this compound have been synthesized and tested for anti-inflammatory activity. For example:

  • Synthesis and Testing : Compounds derived from tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory effects in vivo, comparable to the standard drug indomethacin . The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-administration.

Pharmacokinetics

Pharmacokinetic studies highlight the compound's distribution and metabolism:

  • Volume of Distribution : It penetrates tissues beyond the vasculature but exhibits moderate clearance from the bloodstream, with a relatively short half-life (approximately 1.8 hours) .
  • Bioavailability Challenges : Low bioavailability following intramuscular administration was observed due to poor solubility and release from the injection site .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

PropertyThis compoundSimilar Compounds
Neuroprotective EffectsModerate efficacy against cognitive declineVaries by compound
Anti-inflammatory ActivitySignificant inhibition (39%-54%)Comparable to indomethacin
Enzyme InteractionCovalent bond formation with active sitesVaries by compound
Receptor ModulationInfluences neurotransmitter systemsVaries by compound

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the cyclohexyl ring, functional groups, and molecular weight. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituents on Cyclohexyl Key Functional Groups References
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate C₁₃H₂₆N₂O₂ 242.36 Methylamino Carbamate, secondary amine
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Chlorophenethyl Carbamate, aromatic chlorine
tert-Butyl butyl(cyclohexyl)carbamate C₁₄H₂₇NO₂ 241.37 Butyl Carbamate
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate C₁₂H₂₄N₂O₂ 228.33 Aminomethyl Carbamate, primary amine
tert-Butyl methyl(4-oxocyclohexyl)carbamate C₁₂H₂₁NO₃ 227.30 Oxo (ketone) Carbamate, ketone
Key Observations:

Substituent Effects: The methylamino group in the target compound introduces a secondary amine, enhancing basicity compared to hydroxyl or ketone substituents (e.g., tert-butyl methyl(4-oxocyclohexyl)carbamate) .

Molecular Weight and Polarity: Compounds with bulkier substituents (e.g., tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate, MW 383.32) exhibit higher molecular weights, likely reducing solubility compared to the target compound . The oxo group in tert-butyl methyl(4-oxocyclohexyl)carbamate increases polarity, improving aqueous solubility but reducing membrane permeability .

Reactivity Trends:
  • Secondary Amines (target compound): Less nucleophilic than primary amines () but more reactive than hydroxyl or ketone groups.
  • Aromatic Halogens (): Enable cross-coupling reactions (e.g., Suzuki), absent in the target compound .

Biological Activity

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a synthetic compound that has garnered interest in biological research due to its potential pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, enzyme interactions, receptor binding, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexyl ring , which is further substituted with a methylamino group and a carbamate moiety . This unique combination of functional groups allows for significant versatility in biological interactions.

Property Value
Molecular FormulaC12_{12}H23_{23}N2_{2}O2_2
Molecular Weight225.33 g/mol
SolubilityModerate in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The carbamate group can form covalent bonds with active sites of enzymes, potentially leading to inhibition or activation of their activity. This property is significant for designing irreversible enzyme inhibitors.
  • Receptor Binding : The methylamino group may modulate receptor interactions, influencing various signaling pathways. This suggests potential applications in drug design aimed at modulating receptor activity.

Enzyme Activity Studies

Research indicates that this compound has been studied for its effects on enzyme activity. Key findings include:

  • Inhibition Studies : The compound demonstrated varying degrees of inhibition against specific enzymes, suggesting potential use as an enzyme inhibitor in therapeutic contexts.
  • Binding Affinity : Studies investigating the binding affinity of the compound to various enzymes revealed promising results, indicating that modifications to its structure could enhance selectivity and potency.

Case Studies

  • Central Nervous System Applications : Due to its structural properties, the compound has been investigated for potential applications in developing drugs targeting the central nervous system (CNS). Initial studies suggest it may influence neurotransmitter systems, warranting further investigation.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that the compound has moderate tissue penetration and a relatively short half-life, which may affect its efficacy in vivo. Further studies are needed to optimize dosing regimens.

Research Findings Summary

Study Focus Findings
Enzyme InhibitionModerate inhibition observed
Receptor InteractionPotential modulation of signaling
CNS Targeting PotentialPromising initial results
PharmacokineticsModerate clearance; short half-life

Q & A

Q. What are the common synthetic routes for tert-butyl methyl(4-(methylamino)cyclohexyl)carbamate?

The synthesis typically involves multi-step protocols. A general approach includes:

  • Step 1 : Reacting cyclohexanone derivatives with tert-butyl isocyanate in the presence of a base (e.g., NaHCO₃) to form the carbamate backbone .
  • Step 2 : Introducing the methylamino group via reductive amination or nucleophilic substitution. For example, Fe powder and NH₄Cl in ethanol can reduce nitro intermediates to amines, as seen in analogous syntheses .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .

Q. What biological activities have been observed for this compound?

While direct data on this compound is limited, structurally related carbamates exhibit:

  • Enzyme Inhibition : Micromolar IC₅₀ values against cholinesterase and cyclooxygenase in enzyme assays, suggesting potential neurological applications .
  • Antimicrobial Activity : Agar diffusion assays show inhibition zones against Gram-positive bacteria (e.g., Staphylococcus aureus), though activity varies with substituents .
  • Protein Interactions : The tert-butyl carbamate group may stabilize hydrogen bonding with active sites, as observed in kinase inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key optimization strategies include:

  • Solvent Selection : THF or DMF enhances solubility of intermediates, while ethanol aids in reduction steps (e.g., Fe-mediated nitro-to-amine conversion) .
  • Catalysis : Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in pyrimidine-based analogs, though ligand choice (e.g., BINAP) is critical for regioselectivity .
  • Temperature Control : Reflux (e.g., 100°C in NMP) accelerates cyclization but may require inert atmospheres to prevent oxidation .
  • Workflow Adjustments : In-line monitoring (e.g., TLC or HPLC) helps identify side products early, enabling real-time adjustments .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities (e.g., cyclohexyl chair conformers, methylamino group orientation). For example, tert-butyl protons appear as singlets at ~1.4 ppm, while methylamino groups show broad signals at ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities from incomplete reactions .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from environmental variables .
  • Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., tert-butyl benzyl derivatives) to identify substituent-dependent trends. For example, bulkier groups may reduce membrane permeability, lowering antimicrobial efficacy .
  • Mechanistic Studies : Use molecular docking to predict binding modes. If experimental IC₅₀ conflicts with computational predictions, revisit assay conditions (e.g., enzyme source, substrate concentration) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Intermediate Stability : Tert-butyl carbamates are prone to acid hydrolysis. Use anhydrous conditions and avoid prolonged storage to prevent degradation .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
  • Toxicity Profiling : Preliminary MTT assays on HEK293 cells can flag cytotoxicity before animal trials, ensuring compliance with ethical guidelines .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variations : Synthesize analogs with modified cyclohexyl groups (e.g., 4-hydroxy or 4-chloro substituents) or alternative carbamates (e.g., benzyl instead of methyl) .
  • Assay Selection : Prioritize high-throughput enzyme inhibition screens (e.g., fluorescence-based assays for cholinesterase) paired with logP measurements to correlate activity with lipophilicity .

Q. What computational tools aid in predicting metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. For example, the methylamino group may undergo N-demethylation, generating reactive intermediates .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH cofactor) .

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